Methyl 4-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Scientific Research Applications
Methyl 4-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
Target of Action
The primary target of Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate is the c-Met receptor tyrosine kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a significant target for anticancer agents .
Mode of Action
Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate interacts with the c-Met receptor, inhibiting its activity . This inhibition disrupts the signaling pathways regulated by the c-Met receptor, leading to a decrease in cellular growth and migration .
Result of Action
The inhibition of the c-Met receptor by Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate results in decreased cellular growth and migration . This makes it a potential candidate for the development of anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves a multi-step process. One common method includes the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with methyl 4-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.
Methyl 4-isocyanatobenzoate: Another precursor used in the synthesis.
Benzothiazole derivatives:
Uniqueness
Methyl 4-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-3-8-13-14(9-10)23-17(18-13)19-15(20)11-4-6-12(7-5-11)16(21)22-2/h4-7,10H,3,8-9H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHRTFIBHOXPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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